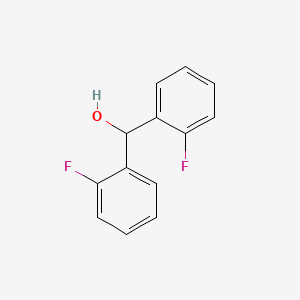

Bis(2-fluorophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Bis(2-fluorophenyl)methanol”, also referred to as “4,4’-Difluorobenzhydrol”, is a diphenyl methanol building block with two fluorine atoms . It is one of the degradation products of flunarizine hydrochloride .

Synthesis Analysis

The synthesis, characterization, spectral, and fluorescence properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported for the first time . The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra .

Molecular Structure Analysis

The molecular formula of “Bis(2-fluorophenyl)methanol” is C13H10F2O . It has a molecular weight of 220.21 g/mol .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Bis(2-fluorophenyl)methanol, focusing on six unique applications:

Pharmaceutical Intermediates

Bis(2-fluorophenyl)methanol is widely used as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . These drugs are essential in the treatment of psychiatric disorders, showcasing the compound’s importance in medicinal chemistry.

Synthesis of Aromatic Polyethers

This compound is utilized in the synthesis of aromatic polyethers through nucleophilic aromatic substitution reactions . Aromatic polyethers are known for their excellent thermal stability, mechanical properties, and resistance to chemicals, making them valuable in high-performance materials and engineering applications.

Fluorescent Probes

Bis(2-fluorophenyl)methanol has been studied for its potential use in the development of fluorescent probes . These probes are essential in various biological and chemical assays, allowing researchers to track and visualize molecular interactions and processes with high sensitivity and specificity.

Organic Electronics

In the field of organic electronics, Bis(2-fluorophenyl)methanol is used as a building block for the synthesis of materials with desirable electronic properties . These materials are employed in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), contributing to advancements in flexible and wearable electronic devices.

Catalysts for Oxidative Degradation

The compound is also explored as a component in catalysts for the oxidative degradation of pollutants . These catalysts are crucial in environmental chemistry, helping to break down harmful organic compounds in wastewater and industrial effluents, thereby reducing environmental pollution.

Photodynamic Therapy

Bis(2-fluorophenyl)methanol derivatives are investigated for their potential use in photodynamic therapy (PDT) . PDT is a treatment method that uses light-activated compounds to generate reactive oxygen species, which can selectively destroy cancer cells. This application highlights the compound’s significance in developing new cancer therapies.

Safety and Hazards

Propriétés

IUPAC Name |

bis(2-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWHHGVNDORBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-fluorophenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2628082.png)

![2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2628083.png)

![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)

![7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2628090.png)

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2628093.png)

![6-(4-Fluorophenyl)-2-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2628094.png)

![Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate](/img/no-structure.png)

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)